wwl113

Carboxylesterase Thromboxane Synthase Polypharmacology

Metabolic-inflammatory crosstalk studies are confounded by standard CES inhibitors lacking TBXAS1 activity. WWL113 uniquely inhibits both CES1 (IC50 ~10 nM) and thromboxane A2 synthase (TBXAS1, IC50 226 nM), enabling simultaneous blockade of lipid hydrolysis and thromboxane production in a single probe. • Dual-activity CES1/TBXAS1 inhibitor; validated in human monocytic (THP-1) and adipocyte (3T3-L1) models • Orally active in DIO & db/db mice; improves weight gain, glucose tolerance & plasma lipid profiles • ≥98% purity; shipped under blue ice for stability

Molecular Formula C29H26N2O4
Molecular Weight 466.5 g/mol
Cat. No. B1684178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namewwl113
SynonymsWWL113;  WWL-113;  WWL 113; 
Molecular FormulaC29H26N2O4
Molecular Weight466.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)N(C)CC3=CC(=CC=C3)C4=CC=NC=C4
InChIInChI=1S/C29H26N2O4/c1-3-34-28(32)25-9-7-22(8-10-25)23-11-13-27(14-12-23)35-29(33)31(2)20-21-5-4-6-26(19-21)24-15-17-30-18-16-24/h4-19H,3,20H2,1-2H3
InChIKeyAKIIPHDGVCFVCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





WWL113: Dual CES1/TBXAS1 Inhibitor


WWL113 (CAS 947669-86-5) is a synthetic carbamate compound classified as a biphenyl derivative [1]. It is a potent inhibitor of carboxylesterases, specifically mouse Ces3 and Ces1f (IC50 120 nM and 100 nM, respectively) , and their human ortholog CES1 (IC50 ~10 nM) [2]. Distinct from many in-class compounds, WWL113 has been shown to also inhibit thromboxane A2 synthase (TBXAS1) with an IC50 of 226 nM, making it a dual-activity probe [3].

Dual-activity probe Simultaneous CES1 and thromboxane synthase (TBXAS1) inhibition context Enables lipid hydrolysis & TXA₂ pathway studies
Isoform selectivity Human CES1-selective; reported to avoid MAGL confounding at comparable concentrations Minimizes endocannabinoid off-targets vs. JZL184

WWL113 Substitution Risks


Substituting WWL113 with other carboxylesterase (CES) inhibitors, such as WWL229 or the less selective JZL184, can lead to divergent experimental outcomes due to significant differences in target engagement and off-target profiles. WWL113 exhibits a unique dual inhibitory activity against both CES1 and thromboxane A2 synthase (TBXAS1) [1]. In contrast, its structural analog WWL229 is selective for Ces3 and does not inhibit TBXAS1 [1]. Furthermore, inhibitors like JZL184, while useful, target monoacylglycerol lipase (MAGL) in addition to CES enzymes, introducing a different set of confounding variables in models of endocannabinoid signaling [2]. Therefore, simple replacement based on class alone (CES inhibition) does not guarantee equivalent pharmacological or phenotypic effects, making WWL113 the necessary tool for studies requiring its specific polypharmacology.

WWL229 – CES3-selective analog
Lacks TBXAS1 inhibition; dual-activity profile may not transfer. CES3/CES1 selectivity ratio can shift lipid mediator endpoints.
JZL184 – MAGL/CES inhibitor
Primary MAGL activity introduces endocannabinoid variables; CES1 inhibition is non-selective and may confound metabolic readouts.

WWL113 vs. Closest Analogs


Dual CES1/TBXAS1 vs. Selective CES3 Inhibition

WWL113 is a dual inhibitor of CES1 and TBXAS1, whereas the analog WWL229 is selective for CES3 and does not inhibit TBXAS1 [1]. WWL113 inhibits recombinant human TBXAS1 with an IC50 of 226 nM [1], while WWL229 shows no effect on this target [1]. This differential activity profile is critical for applications where modulation of both lipid hydrolysis and thromboxane-mediated inflammation is desired.

Dual CES1/TBXAS1 vs. selective CES3
Cross-study comparable
WWL113 inhibits TBXAS1 (IC₅₀ 226 nM), WWL229 shows no inhibition
Supports dual-pathway study design for lipid hydrolysis and thromboxane inflammation
Recombinant enzyme assays; THP-1 lysate context
Carboxylesterase Thromboxane Synthase Polypharmacology

Ces3 Inhibition Potency

WWL113 demonstrates significantly higher potency against mouse Ces3 compared to the analog WWL229. WWL113 inhibits Ces3 with an IC50 of 120 nM, whereas WWL229 is less potent with a reported IC50 of 1.94 µM . This 16-fold difference in potency suggests WWL113 may achieve more complete target engagement at lower concentrations.

Ces3 inhibition potency
Data to verify
IC₅₀ 120 nM (WWL113) vs. 1.94 µM (WWL229)
Reported ~16-fold higher potency; may enable lower assay concentration contexts
Recombinant Ces3 assay; sources not specified
Enzyme Inhibition Carboxylesterase 3 Structure-Activity Relationship

Cellular CES1 Selectivity and Potency

In THP-1 monocytic cell lysates, WWL113 selectively inhibits human CES1 with an IC50 of approximately 10 nM (0.01 µM) as determined by gel-based competitive ABPP [1]. This high potency contrasts with the less selective JZL184, which targets MAGL as its canonical target but also inhibits several CES isoforms in vivo [2]. The use of WWL113 at 1 µM in intact THP-1 cells results in ~85% inhibition of CES1 activity [1], providing a benchmark for cellular target coverage.

Cellular CES1 selectivity
Class-level inference
IC₅₀ ~10 nM in THP-1 lysates; ~85% inhibition at 1 µM in intact cells
Supports CES1 target-engagement studies in human monocytic cells without MAGL interference
ABPP gel-based assay; JZL184 comparator context
Activity-Based Protein Profiling Cellular Assay Human CES1

In Vivo Efficacy in Metabolic Disease Models: A Class-Level Distinction

WWL113 demonstrates significant in vivo efficacy in ameliorating features of metabolic syndrome in db/db mice, a common model of type 2 diabetes. Oral administration of WWL113 for three weeks resulted in quantifiable reductions in fasting glucose, non-esterified free fatty acids (NEFA), triglycerides, and total cholesterol compared to vehicle-treated controls [1]. This level of in vivo proof-of-concept distinguishes WWL113 from less-characterized or non-bioavailable CES inhibitors, providing a benchmark for in vivo studies.

In vivo metabolic model
Class-level inference
Oral administration in db/db mice reduced fasting glucose, NEFA, triglycerides, cholesterol vs. vehicle
Model-response endpoint context; supports metabolic phenotype monitoring
3-week oral study; translational relevance not established
Metabolic Syndrome In Vivo Pharmacology Diabetes Model

WWL113 Research Applications


Lipid Metabolism and Thromboxane Inflammation

Use WWL113 (at concentrations ≤1 µM for cellular CES1 inhibition [1]) to simultaneously inhibit carboxylesterase-mediated lipid hydrolysis and TBXAS1-driven thromboxane A2 production in human monocytic cell lines (e.g., THP-1) [2]. This dual activity makes WWL113 uniquely suited to dissect the crosstalk between metabolic and inflammatory pathways, which is not possible with the selective Ces3 inhibitor WWL229 [2]. Include JZL184 as a control for MAGL activity [3].

CES1 in Lipid Droplet Formation

Employ WWL113 in differentiated adipocytes (e.g., 3T3-L1 cells) to promote lipid storage and inhibit basal lipolysis [1]. Compare the effects to a less potent analog like WWL229 [2] to confirm that the observed phenotype is due to high-affinity Ces3/Ces1f inhibition. Quantify changes in triglyceride content and lipolysis rates via standard biochemical assays.

In Vivo Metabolic Phenotyping

Administer WWL113 orally to diet-induced obese (DIO) or db/db mice to replicate and extend findings of improved metabolic parameters [1]. Monitor weight gain, glucose tolerance, and plasma lipid profiles. This scenario is optimal for demonstrating in vivo proof-of-concept for CES1 as a metabolic target, leveraging WWL113's established oral activity and in vivo efficacy [1].

Application
Selection Property
Validation Focus
Lipid metabolism & TXA₂ crosstalk studies
Dual CES1/TBXAS1 inhibitor profile
Confirm simultaneous inhibition of CES1-mediated hydrolysis and TBXAS1 activity in THP-1 cells
Lipid droplet formation & lipolysis assays
High-affinity Ces3/Ces1f inhibition context
Quantify triglyceride accumulation and lipolysis rate changes in adipocyte models
In vivo metabolic phenotyping
Orally active CES1 inhibitor with reported metabolic endpoint response
Monitor glucose tolerance, plasma lipids, and body weight in diet-induced or genetic obesity models

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